molecular formula C10H10N2O2 B12096034 methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B12096034
M. Wt: 190.20 g/mol
InChI Key: IVHLOIKNKUXUNU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, which are both important structures in organic chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 1-methylpyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-12-6-8(10(13)14-2)7-4-3-5-11-9(7)12/h3-6H,1-2H3

InChI Key

IVHLOIKNKUXUNU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different domains:

Organic Synthesis

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new materials and chemicals.

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. It has been studied for its potential therapeutic applications in treating various diseases.

Mechanism of Action:
The compound interacts with specific molecular targets, modulating biochemical pathways. For instance, it has shown inhibitory effects on Janus kinase 3 (JAK3), which is relevant in autoimmune disease treatment.

The following table summarizes key biological activities associated with this compound:

Activity Description
Enzyme InhibitionInhibits JAK3 enzyme activity; potential for autoimmune disease treatment
Antioxidant ActivityReduces oxidative stress markers in vitro, indicating neuroprotective potential
Anticancer PotentialShows promise in inhibiting cancer cell proliferation in preliminary studies

Immunomodulation Study

A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit JAK3. The most potent derivatives exhibited IC50 values in the low micromolar range, highlighting their therapeutic potential for autoimmune disorders.

Antioxidant Activity Assessment

In vitro assays using BV2 microglial cells demonstrated that this compound significantly reduced oxidative stress markers compared to control groups. This suggests its role as a potential neuroprotective agent.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the structure of the target molecule and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Biological Activity

Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 808137-94-2) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C10H10N2O2
Molecular Weight : 190.20 g/mol
IUPAC Name : Methyl 1-methylpyrrolo[2,3-b]pyridine-3-carboxylate
InChI Key : IVHLOIKNKUXUNU-UHFFFAOYSA-N

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been studied for its potential as an enzyme inhibitor and receptor ligand , which allows it to modulate various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown activity against Janus kinase 3 (JAK3), a target for treating autoimmune diseases. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity/Study Description Reference
Immunomodulatory Effects Exhibits potential as an immunomodulator targeting JAK3 for immune diseases.
Antioxidant Properties Demonstrated antioxidant activity in vitro, reducing oxidative stress markers.
Anti-inflammatory Activity Inhibits pro-inflammatory cytokines in cell models, suggesting therapeutic use.
Cytotoxicity Studies Evaluated in various cancer cell lines; showed selective cytotoxicity.

Case Studies

  • Immunomodulation Study
    • A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit JAK3. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in autoimmune disorders.
  • Antioxidant Activity Assessment
    • In vitro assays using BV2 microglial cells demonstrated that this compound significantly reduced oxidative stress markers compared to control groups, highlighting its role as a potential neuroprotective agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Biological Activity Reference
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateModerate JAK inhibition
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeLower cytotoxicity against cancer cells

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

The synthesis of this compound requires careful control of reaction conditions, such as temperature, solvent choice, and catalyst selection. For example, ethyl carboxylate analogs (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are synthesized via coupling reactions with acyl chlorides under anhydrous conditions . Yield optimization may involve iterative adjustments of stoichiometry (e.g., 1:1.2 molar ratios of reactants) and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • NMR : The ¹H NMR spectrum should exhibit characteristic signals for the methyl ester group (δ ~3.8–4.3 ppm for -OCH₃) and aromatic protons in the pyrrolo[2,3-b]pyridine core (δ ~6.5–8.5 ppm). For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives show distinct splitting patterns for pyridine and pyrrole protons .
  • IR : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ confirms the ester group. Absence of broad O-H stretches (~3200 cm⁻¹) indicates successful removal of solvents or byproducts .

Q. What functional group modifications are feasible without disrupting the pyrrolo[2,3-b]pyridine core?

The methyl ester group at position 3 can undergo hydrolysis to a carboxylic acid under acidic/basic conditions. Additionally, the nitrogen in the pyrrole ring may participate in alkylation or acylation reactions. For example, substituting the methyl group at position 1 with bulkier substituents (e.g., tert-butyl) has been reported to enhance steric effects without destabilizing the heterocyclic system .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron-rich sites for electrophilic attack. For instance, ICReDD’s reaction path search methods use quantum chemical calculations to model transition states and activation energies, enabling rational design of derivatives . Molecular docking studies against target proteins (e.g., kinases) can prioritize analogs with favorable binding affinities, guided by crystallographic data from related pyrrolo-pyridine systems .

Q. How can crystallographic data resolve contradictions in reported structural properties?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, a related compound (methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate) crystallizes in the monoclinic P2₁/n space group with a dihedral angle of 76.82° between naphthalene and phenyl rings, clarifying steric interactions . Discrepancies in reported NMR shifts can be cross-validated against crystallographic data to identify conformational flexibility or solvent effects .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Low-temperature reactions : Conducting acylations or cyclizations at –20°C to 0°C minimizes side reactions .
  • Protecting groups : Temporarily masking reactive sites (e.g., using Boc for amines) prevents undesired coupling .
  • Flow chemistry : Continuous flow systems enhance reproducibility for air/moisture-sensitive steps .

Methodological Recommendations

  • Contradiction resolution : Cross-reference crystallographic data (e.g., dihedral angles ) with NMR/IR to validate structural assignments.
  • Advanced characterization : Use SADABS for absorption correction in XRD studies to refine electron density maps .
  • Synthetic scalability : Adopt ICReDD’s computational-experimental feedback loop to prioritize high-yield pathways .

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